molecular formula C15H11N5O B11846448 4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide CAS No. 918132-97-5

4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

Cat. No.: B11846448
CAS No.: 918132-97-5
M. Wt: 277.28 g/mol
InChI Key: SEOLOVUVERKYEC-UHFFFAOYSA-N
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Description

4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound that combines the structural features of indole, pyrazole, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation reaction of aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole under solvent-free conditions at elevated temperatures . The reaction is catalyzed by nano-magnetic metal-organic frameworks, such as Fe3O4@MIL-101(Cr)-N(CH2PO3)2, which facilitate high yields and efficient synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or pyrazole moieties, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate various signaling pathways, leading to effects like reduced cell proliferation or enhanced apoptosis in cancer cells . The exact pathways and targets may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is unique due to its combination of indole, pyrazole, and pyridine moieties, which confer distinct chemical and biological properties. This structural diversity allows for a broad range of applications and makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

918132-97-5

Molecular Formula

C15H11N5O

Molecular Weight

277.28 g/mol

IUPAC Name

4-(1H-indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

InChI

InChI=1S/C15H11N5O/c16-14(21)13-6-10(11-7-18-20-15(11)19-13)8-1-2-12-9(5-8)3-4-17-12/h1-7,17H,(H2,16,21)(H,18,19,20)

InChI Key

SEOLOVUVERKYEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3=CC(=NC4=C3C=NN4)C(=O)N

Origin of Product

United States

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